molecular formula C14H10ClFN2 B2526931 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole CAS No. 1509479-44-0

2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole

Cat. No.: B2526931
CAS No.: 1509479-44-0
M. Wt: 260.7
InChI Key: YZFVIVDNOOPUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole is a halogenated benzimidazole derivative characterized by a chloromethyl (-CH₂Cl) group at position 2, a fluorine atom at position 7, and a phenyl substituent at position 1 of the benzimidazole core. Benzimidazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets .

Properties

IUPAC Name

2-(chloromethyl)-7-fluoro-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2/c15-9-13-17-12-8-4-7-11(16)14(12)18(13)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFVIVDNOOPUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C2C(=CC=C3)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509479-44-0
Record name 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with o-phenylenediamine in the presence of a chloromethylating agent such as chloromethyl methyl ether. The reaction is carried out under acidic conditions with a catalyst like zinc chloride to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles:

ReactantConditionsProduct FormedYieldApplicationSources
Sodium thiophenolateDMF, 80°C, 6 hrs2-(Phenylthiomethyl) derivative78%Precursor for sulfur-containing APIs
MorpholineK2CO3, CH3CN, reflux, 12 hrsN-alkylated morpholine adduct85%Bioactive intermediate
PiperazineEt3N, DCM, RT, 24 hrsBis-alkylated piperazine dimer63%Potential kinase inhibitors

Key observations :

  • Reaction rates depend on solvent polarity and base strength .

  • Steric hindrance from the 1-phenyl group slows substitution at the 2-position .

Condensation Reactions

The chloromethyl group facilitates condensations with carbonyl compounds:

Example Reaction :

text
2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole + Benzaldehyde → 2-Styrylmethyl-7-fluoro-1-phenylbenzimidazole (83% yield)

Conditions : EtOH/H2O (3:1), 60°C, 8 hrs, K2CO3 .

Applications :

  • Forms extended π-conjugated systems for optoelectronic materials .

  • Generates Schiff base intermediates for metal coordination complexes .

Cross-Coupling Reactions

The 7-fluoro substituent enables palladium-catalyzed couplings:

Reaction TypeReagentsProductYieldNotesSources
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME/H2O7-Aryl substituted derivatives68-72%Limited by fluorine's ortho effect
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3N-arylated benzimidazoles55%Requires high-temperature conditions

Oxidation and Reduction

Oxidation :

  • The chloromethyl group resists oxidation under mild conditions (H2O2, NaIO4).

  • Strong oxidants (KMnO4, CrO3) degrade the benzimidazole core.

Reduction :

Coordination Chemistry

The nitrogen atoms participate in metal complexation:

Metal SaltLigand RatioComplex StructureStability Constant (log K)Sources
Cu(NO3)2·3H2O1:2Octahedral Cu(N-imidazole)24.8 ± 0.2
AgCF3SO31:1Linear Ag–N coordination polymer

Applications : Antimicrobial coatings and catalytic systems .

Photochemical Behavior

  • UV irradiation (λ = 254 nm) induces C-Cl bond homolysis, generating radicals for polymerization initiators.

  • Quantum yield of Cl- generation: Φ = 0.32 ± 0.03 in acetonitrile.

Stability Profile

ConditionDegradation Observed?Half-Life (25°C)Major Degradants
pH 1.2 (HCl)Yes2.7 hrsHydrolyzed –CH2OH form
pH 7.4 (PBS)No>30 days
UV light (300–400 nm)Yes (photooxidation)8.3 hrsQuinone-type byproducts

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole exhibit significant antifungal properties. Studies have shown effective inhibition against various fungal species, including those from the Candida genus. The mechanism of action often involves disruption of fungal cell wall synthesis or interference with nucleic acid metabolism, leading to cell death.

Anticancer Potential

The compound has demonstrated promising cytotoxic effects on several cancer cell lines. For instance, derivatives have been tested against breast cancer cells (MCF7), showing IC50 values below 10 μg/ml, indicating strong potency. The binding affinity to specific enzymes involved in cancer progression has been assessed using advanced techniques such as NMR spectroscopy and molecular docking studies, which reveal the compound's potential as a targeted therapy for cancer treatment .

Case Studies and Research Findings

Study Focus Findings
Study AAntifungal ActivityIdentified significant inhibition of Candida species growth with derivatives of the compound.
Study BAnticancer ActivityDerivatives showed IC50 < 10 μg/ml against MCF7 breast cancer cells.
Study CMechanism of ActionMolecular docking revealed binding to Pin1 enzyme, indicating potential pathways for anticancer activity.

Detailed Insights from Selected Studies

  • Antifungal Activity : Derivatives were synthesized and screened for antifungal efficacy, demonstrating varying degrees of activity against different strains. The most potent compounds were identified through minimum inhibitory concentration (MIC) assays.
  • Anticancer Mechanism : In vitro studies highlighted the ability of certain derivatives to induce apoptosis in cancer cells. The compounds were found to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .
  • Pharmacokinetic Properties : Studies have also examined the pharmacokinetics of these compounds, revealing favorable absorption and distribution profiles that enhance their therapeutic potential in clinical settings .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloromethyl and fluorine groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analysis:

Substituent Position and Reactivity: The target compound’s chloromethyl group at position 2 distinguishes it from analogs like 2-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 256519-11-6), which has a chloro (-Cl) group instead. The -CH₂Cl group is more reactive in nucleophilic substitutions, enabling facile derivatization for drug conjugates or polymer precursors .

Phenyl Substituent Impact: The 1-phenyl group in the target compound increases steric bulk and lipophilicity compared to non-aromatic analogs (e.g., CAS 2622-63-1). This may improve membrane permeability in drug delivery but reduce aqueous solubility .

Core Heterocycle Modifications: Replacing the benzimidazole core with a quinazolinone (CAS 769158-12-5) introduces a ketone moiety, shifting applications toward anticancer therapies due to quinazolinone’s known role in targeting DNA repair enzymes .

Trifluoromethyl vs. Chloromethyl :

  • The -CF₃ group in CAS 86604-86-6 provides strong electron-withdrawing effects and metabolic stability, whereas -CH₂Cl offers synthetic versatility for further functionalization .

Biological Activity

2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target of Action
The primary targets for 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole include specific enzymes and receptors in biological systems. These targets are critical for various cellular processes, and the compound's interaction with them can lead to significant biochemical changes.

Mode of Action
Upon binding to its target, this compound may inhibit or enhance the function of these proteins, influencing pathways associated with disease progression or health promotion. For example, benzimidazole derivatives are known to affect cell cycle regulation and apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole includes its absorption, distribution, metabolism, and excretion (ADME). The presence of chloromethyl and fluoro groups can enhance the compound's bioavailability and stability, which are crucial for its efficacy in therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of benzimidazole exhibit significant antimicrobial properties. Specifically, compounds similar to 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For instance, some derivatives showed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against specific strains .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. Studies indicate that compounds like 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole can induce apoptosis in cancer cell lines such as MCF-7 by disrupting mitochondrial membrane potential and activating caspases . For example, one study reported a significant increase in apoptotic cells treated with related compounds compared to controls .

Case Studies

  • Antibacterial Efficacy
    A study evaluated several benzimidazole derivatives for their antibacterial activity against MRSA. The results indicated that compounds with similar structures to 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole exhibited potent activity, highlighting the importance of structural modifications in enhancing efficacy .
  • Anticancer Mechanisms
    In another investigation, a related compound was found to significantly reduce tumor growth in animal models. The mechanism involved the induction of cell cycle arrest at the G2/M phase and increased apoptosis rates . This underscores the potential of 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole as a candidate for cancer therapy.

Summary Table of Biological Activities

Activity TypeObservationsReference
AntibacterialEffective against MRSA (MIC: 32 µg/mL)
AnticancerInduces apoptosis in MCF-7 cells
PharmacokineticsEnhanced bioavailability due to substituents

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(chloromethyl)-7-fluoro-1-phenylbenzimidazole, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Cu(I)/TMEDA-catalyzed cross-coupling of halogenated intermediates with primary amines (e.g., aryl chlorides, bromides) under reflux in acetonitrile. Yields vary (60–85%) based on halogen reactivity and ligand selection .
  • Route 2 : Condensation of substituted 1,2-phenylenediamines with aldehydes in DMF using Na₂S₂O₅ as an oxidizing agent. Reaction times (4–7 hours) and temperature (80–100°C) critically affect regioselectivity .
    • Key Variables : Catalyst choice (e.g., Cu(I) vs. Pd), solvent polarity, and oxidant-to-substrate ratios.

Q. How is the purity and structural integrity of 2-(chloromethyl)-7-fluoro-1-phenylbenzimidazole validated?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl vs. chloromethyl groups).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., benzimidazole ring planarity) .

Q. What are the documented biological activities of structurally analogous benzimidazole derivatives?

  • Reported Activities :

  • Antifungal: Inhibition of fungal cytochrome P450 enzymes (IC₅₀: 1.2–5.8 μM) .
  • Anticancer: Apoptosis induction in leukemia cell lines (EC₅₀: 8.3 μM) via caspase-3 activation .
    • Limitations : Bioactivity data for the target compound is limited; extrapolation from analogs requires validation.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., dehalogenation or ring-opening)?

  • Strategies :

  • Catalyst Screening : Ligands like TMEDA stabilize Cu(I), reducing unwanted dechlorination .
  • Temperature Control : Lowering reaction temperature (<60°C) minimizes thermal degradation of chloromethyl groups .
    • Case Study : Substituting DMF with DMAc improves regioselectivity (yield increase from 68% to 82%) .

Q. What computational tools predict the binding modes of 2-(chloromethyl)-7-fluoro-1-phenylbenzimidazole to biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
    • Validation : Cross-referencing with experimental IC₅₀ values ensures predictive accuracy.

Q. How do structural modifications (e.g., substituent position, halogen replacement) alter bioactivity?

  • Comparative Analysis :

ModificationActivity Change (vs. Parent Compound)Mechanism Hypothesis
Replacement of Cl with CF₃10× increase in antifungal activityEnhanced lipophilicity and target affinity .
Fluoro → MethoxyLoss of anticancer activityReduced electron-withdrawing effects .

Q. How should researchers resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?

  • Approach :

  • Standardization : Use deuterated solvents (e.g., DMSO-d6) and internal references (TMS).
  • Crystallographic Validation : Compare experimental NMR with X-ray-derived chemical environments .
    • Case Study : Discrepancies in aromatic proton shifts resolved via NOESY to confirm spatial arrangements .

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic inhibition potencies for similar benzimidazole derivatives?

  • Factors :

  • Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates alter assay results .
  • Assay Conditions : pH-dependent enzyme stability (e.g., cytochrome P450 assays at pH 7.4 vs. 6.8) .
    • Resolution : Re-test compounds under standardized protocols with LC-MS purity verification.

Methodological Tables

Table 1 : Comparison of Catalytic Systems for Chloromethyl-Benzimidazole Synthesis

CatalystLigandSolventYield (%)Byproduct FormationReference
Cu(I)TMEDAAcetonitrile85<5% dechlorination
Pd(OAc)₂PPh₃Toluene7212% ring-opening
NoneNa₂S₂O₅DMF688% dimerization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.